2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate
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Overview
Description
2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate is a chemical compound with the molecular formula C11H15NO6 and a molecular weight of 257.24 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its white to yellow solid form and is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate involves the reaction of 2-methoxyphenylacetonitrile with formaldehyde and hydrogen cyanide, followed by hydrolysis and subsequent reaction with oxalic acid to form the oxalate salt . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme activity.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(2-methoxyphenyl)ethanol
- 2-Methoxyphenylacetonitrile
- 2-Methoxyphenylacetic acid
Uniqueness
2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate is unique due to its specific structural features, such as the presence of both hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity . Its oxalate salt form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
2-amino-1-(2-methoxyphenyl)ethanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C2H2O4/c1-12-9-5-3-2-4-7(9)8(11)6-10;3-1(4)2(5)6/h2-5,8,11H,6,10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKUTBDFHBVVJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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